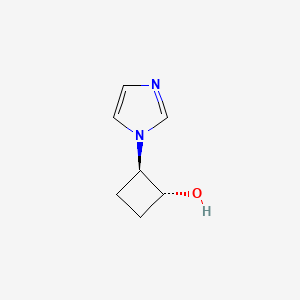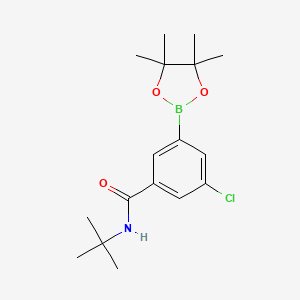![molecular formula C11H14FNO B1485485 trans-2-[(5-Fluor-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154987-39-8](/img/structure/B1485485.png)
trans-2-[(5-Fluor-2-methylphenyl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphorylierungs- & Dephosphorylierungsstudien
Diese Verbindung wird in der Untersuchung von Phosphorylierungs- und Dephosphorylierungsprozessen eingesetzt, die für die Regulation verschiedener zellulärer Aktivitäten entscheidend sind. Sie wirkt als Inhibitor für die p38 MAP-Kinase, ein Protein, das eine bedeutende Rolle in diesen Prozessen spielt .
Biochemische Forschung
In der biochemischen Forschung dient „trans-2-[(5-Fluor-2-methylphenyl)amino]cyclobutan-1-ol“ als niedermolekulares Inhibitor, das hauptsächlich zur Steuerung der biologischen Aktivität von Proteinen wie p38/SAPK2 verwendet wird. Dies ist essentiell für das Verständnis von Proteinfunktionen und -interaktionen .
Krebsforschung
Die Verbindung findet Anwendung in der Krebsforschung, insbesondere als Inhibitor der DNA-Methylierung. DNA-Methylierungsinhibitoren, wie 5-Fluor-2′-Desoxycytidin (FCdR), werden entwickelt, um die Proliferation von Krebszellen zu verhindern und befinden sich derzeit in klinischen Phase-II-Studien .
Entwicklung von antiviralen Wirkstoffen
Die Forschung zeigt, dass Derivate dieser Verbindung die dreidimensionale Struktur von Virus-Hüllproteinen, wie dem Tabakmosaikvirus (TMV), stören können und so ihre Selbstassemblierung verhindern. Dies deutet auf ihr Potenzial als Leitverbindung für neuartige pflanzliche antivirale Wirkstoffe hin .
Agrarchemie
Im Bereich der Agrarchemie haben die Derivate der Verbindung vielversprechende Ergebnisse gegen pflanzenpathogene Bakterien wie Xanthomonas oryzae pv. oryzae (Xoo) gezeigt, die erhebliche Ernteverluste verursachen. Sie bietet eine mögliche Alternative für die Entwicklung neuer Pestizide mit geringer Toxizität und Umweltfreundlichkeit .
Synthetische Chemie
„this compound“ ist auch in der synthetischen Chemie wertvoll für die Konstruktion und Synthese neuer Verbindungen mit gewünschten biologischen Aktivitäten. Ihre Struktur dient als Baustein für die Herstellung einer Vielzahl von Derivaten mit spezifischen Funktionen .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQRYPIQQOMWKF-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)
![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)
![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
